1-[4-(benzyloxy)benzyl]-4-piperidinol
Description
Properties
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-18-10-12-20(13-11-18)14-16-6-8-19(9-7-16)22-15-17-4-2-1-3-5-17/h1-9,18,21H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTPSTMWVJJQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
1-Benzyl-4-piperidinemethanol
- Structure : Contains a hydroxymethyl (-CH2OH) group at the 4-position and a benzyl group at the 1-position of the piperidine ring.
- Key Differences : Lacks the benzyloxybenzyl substituent, resulting in lower molecular weight (MW: ~235 vs. ~343 for the target compound) and reduced aromaticity.
- Applications : Used as an intermediate in drug synthesis; its simpler structure may limit bioavailability compared to the target compound’s extended aromatic system .
1-Benzyl-4-piperidone
- Structure : Features a ketone group at the 4-position instead of a hydroxyl.
- Key Differences : The ketone increases electrophilicity, making it reactive in nucleophilic additions. Derivatives like alfentanil (an opioid) and bromperidol (an antipsychotic) highlight its pharmacological relevance. The target compound’s hydroxyl group may enhance hydrogen bonding in biological targets but reduce metabolic stability compared to the ketone .
Benzyl 4-Hydroxy-1-piperidinecarboxylate
- Structure : Includes a benzyloxycarbonyl (Cbz) protecting group and a hydroxyl on the piperidine.
- Key Differences : The Cbz group is a common amine-protecting moiety, whereas the target compound’s benzyloxybenzyl group may confer unique steric and electronic effects. The carboxylate ester in this compound also alters solubility (logP ~2.5) compared to the target’s ether-linked aromatic system (logP ~3.8) .
4-(Benzyloxy)benzyl Chloride
- Structure : Aromatic chloromethyl precursor with a benzyloxy group.
- Key Differences: Serves as a synthetic intermediate (e.g., for nucleophilic substitution with 4-piperidinol to form the target compound). Its reactivity (melting point: 77–79°C) contrasts with the target’s stability as a tertiary alcohol .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of 1-[4-(Benzyloxy)benzyl]-4-piperidinol and Analogues
| Compound | Molecular Weight | Functional Groups | logP (Predicted) | Biological Relevance |
|---|---|---|---|---|
| This compound | ~343 | 4-OH, 1-(benzyloxybenzyl) | 3.8 | Potential CNS activity (speculative) |
| 1-Benzyl-4-piperidinemethanol | ~235 | 4-CH2OH, 1-benzyl | 2.1 | Synthetic intermediate |
| 1-Benzyl-4-piperidone | 189.26 | 4-ketone, 1-benzyl | 2.7 | Precursor to antipsychotics |
| Benzyl 4-Hydroxy-1-piperidinecarboxylate | 235.28 | 4-OH, 1-Cbz | 2.5 | Amine protection in drug synthesis |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-[4-(benzyloxy)benzyl]-4-piperidinol, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the benzyloxybenzyl group and subsequent functionalization of the piperidine ring. Critical parameters include reaction time, temperature, and catalyst selection. For example, and highlight the use of protecting groups (e.g., benzyloxy) to prevent side reactions during alkylation steps. Purification via column chromatography or recrystallization is essential to isolate the target compound with high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the integration of aromatic protons (benzyloxy group) and piperidine ring protons. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) verifies molecular weight. and emphasize the use of X-ray crystallography for resolving stereochemical ambiguities in piperidine derivatives .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies in recommend storage at –20°C under inert gas (e.g., nitrogen) to prevent oxidation of the benzyloxy group. Accelerated degradation studies (e.g., 40°C/75% RH for 14 days) can assess hydrolytic stability of the piperidine ring .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives for enhanced biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification of substituents. For example:
- Benzyloxy group : Replace with electron-withdrawing groups (e.g., nitro) to alter electronic properties ( ).
- Piperidine ring : Introduce hydroxyl or amine groups to improve water solubility ( ).
Use computational tools (e.g., molecular docking) to predict binding affinities before synthesis .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
- Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:
- Reproduce assays : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity or receptor-binding studies.
- Characterize impurities : LC-MS or GC-MS to identify byproducts ().
- Cross-validate : Compare results across multiple cell lines or animal models ().
Q. How can the compound’s potential as a chiral catalyst or ligand in asymmetric synthesis be evaluated?
- Methodological Answer : Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation or aldol reactions). suggests using chiral HPLC or circular dichroism (CD) to monitor stereochemical outcomes. Computational studies (e.g., DFT calculations) can rationalize observed selectivity .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key challenges include:
- Purification : Transition from column chromatography to crystallization for cost efficiency.
- Reaction exotherms : Use flow chemistry to control temperature in large batches ().
- Regulatory compliance : Follow ICH guidelines for impurity profiling ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
